molecular formula C9H9NO B582320 5-Ethynyl-2-methoxy-3-methylpyridine CAS No. 1372100-25-8

5-Ethynyl-2-methoxy-3-methylpyridine

Cat. No.: B582320
CAS No.: 1372100-25-8
M. Wt: 147.177
InChI Key: CFCJMAFXIGZJNP-UHFFFAOYSA-N
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Description

5-Ethynyl-2-methoxy-3-methylpyridine is a chemical compound with the molecular formula C9H9NO . It has a molecular weight of 147.17 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H9NO/c1-4-8-5-7(2)9(11-3)10-6-8/h1,5-6H,2-3H3 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . More specific physical and chemical properties, such as melting point, boiling point, and solubility, are not provided in the available sources .

Scientific Research Applications

Synthesis and Building Blocks

5-Ethynyl-2-methoxy-3-methylpyridine, while not directly mentioned, can be inferred to be involved in synthetic pathways and as a building block in organic chemistry. For instance, derivatives of methoxy-methylpyridine, such as 4-methoxy-2,3,5-trimethylpyridine, have been synthesized and serve as crucial intermediates for compounds with gastric-acid inhibiting activity. This synthesis highlights the utility of methoxy-methylpyridine derivatives in creating compounds with potential therapeutic applications, suggesting a similar potential for this compound in synthesizing biologically active molecules (Mittelbach et al., 1988).

Schiff Base Formation

The compound's structure, bearing a methoxy and a methyl group on the pyridine ring, indicates its potential in forming Schiff bases, which are important in various chemical syntheses and have applications in creating complex organic molecules. For example, the synthesis of 5-methoxy-2-{(E)-[(3-methylpyridin-2-yl)imino]methyl}phenol involves a Schiff base formation, showcasing the versatility of methoxy-methylpyridine derivatives in organic synthesis and their potential in crafting compounds with intricate molecular architectures (Bai Linsha, 2015).

Pharmacological Intermediates

Methoxy-methylpyridine derivatives also find use as intermediates in the synthesis of pharmacologically active compounds. For instance, the efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, a moiety of a potent dopamine and serotonin receptors antagonist, exemplifies the critical role of methoxy-methylpyridine derivatives in medicinal chemistry. This suggests that this compound could similarly serve as an intermediate in the development of novel therapeutic agents (Y. Hirokawa et al., 2000).

Enzymatic Transformations and Antiviral Research

The enzymatic transformation studies of 5-halo-6-methoxy-5,6-dihydro derivatives of certain pyridine compounds underline the potential of methoxy-methylpyridine derivatives in developing antiviral agents. These studies show how structural modifications can influence the biological activity of pyridine derivatives, hinting at the research potential of this compound in exploring new antiviral compounds (Rakesh Kumar, 2003).

Mechanism of Action

The mechanism of action of 5-Ethynyl-2-methoxy-3-methylpyridine is not specified in the available literature. The compound’s effects would depend on its specific interactions with other substances in a given context .

Safety and Hazards

The compound is classified as Acute Tox. 3 Oral, indicating that it is acutely toxic when ingested . It should be handled with appropriate safety measures to avoid ingestion, inhalation, or contact with skin or eyes .

Biochemical Analysis

Cellular Effects

5-Ethynyl-2-methoxy-3-methylpyridine has been observed to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with specific proteins and enzymes can lead to changes in cellular activities, such as proliferation, differentiation, and apoptosis. These effects are crucial for understanding the compound’s potential therapeutic applications and its impact on cellular health .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound remains stable under specific storage conditions, such as at -10°C . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating the compound’s potential for sustained biochemical activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without causing significant toxicity. At higher doses, toxic or adverse effects may be observed. These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interaction with transporters and binding proteins. The compound’s localization and accumulation in specific cellular compartments can affect its activity and function. Understanding these transport mechanisms is crucial for optimizing the compound’s therapeutic potential and minimizing off-target effects .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function Targeting signals or post-translational modifications may direct the compound to particular compartments or organelles within the cell

Properties

IUPAC Name

5-ethynyl-2-methoxy-3-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c1-4-8-5-7(2)9(11-3)10-6-8/h1,5-6H,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFCJMAFXIGZJNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1OC)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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